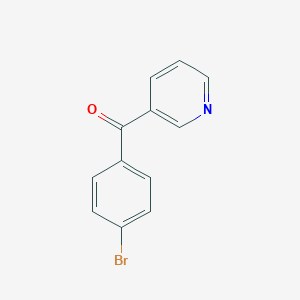
Silane, (diphenylmethoxy)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (diphenylmethoxy)trimethyl- is a chemical compound that is widely used in the field of organic chemistry. It is commonly referred to as DPM silane and is known for its ability to act as a coupling agent, adhesion promoter, and surface modifier. DPM silane is used in a variety of applications, including the synthesis of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of DPM silane involves its ability to form covalent bonds with both the polymer matrix and the substrate. This results in an improved interface between the two materials, leading to enhanced mechanical properties and adhesion.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of DPM silane. However, it is known to be a skin irritant and may cause respiratory irritation if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DPM silane in lab experiments offers several advantages, including its ability to improve the mechanical properties and adhesion of materials. However, it also has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of DPM silane in research and development. One area of interest is the development of new coupling agents that offer improved performance and reduced toxicity. Another area of interest is the use of DPM silane in the synthesis of advanced materials, such as nanocomposites and biomaterials. Additionally, research is needed to further understand the biochemical and physiological effects of DPM silane and to develop appropriate safety guidelines for its use.
Métodos De Síntesis
The synthesis of DPM silane involves the reaction of trimethylchlorosilane with diphenylmethanol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields DPM silane as the final product.
Aplicaciones Científicas De Investigación
DPM silane has been extensively studied for its use as a coupling agent in the synthesis of polymers. It has been shown to improve the mechanical properties, thermal stability, and water resistance of polymers. DPM silane has also been used as an adhesion promoter in the formulation of coatings and adhesives. It enhances the adhesion of these materials to a variety of substrates, including metals, glass, and plastics.
Propiedades
Número CAS |
14629-59-5 |
|---|---|
Nombre del producto |
Silane, (diphenylmethoxy)trimethyl- |
Fórmula molecular |
C16H20OSi |
Peso molecular |
256.41 g/mol |
Nombre IUPAC |
benzhydryloxy(trimethyl)silane |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)17-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Clave InChI |
PGDZCDNDTPXJPW-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



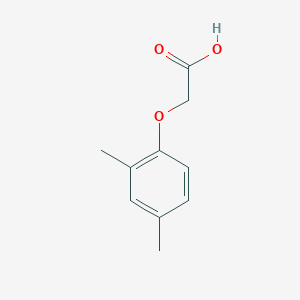
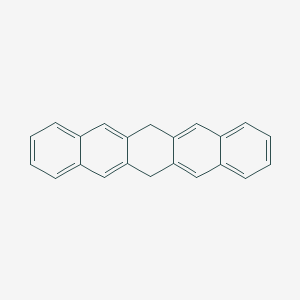
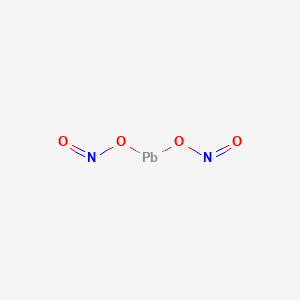
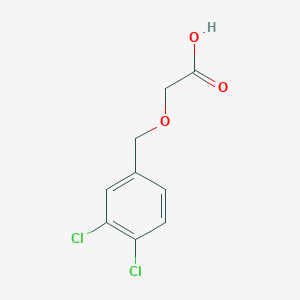
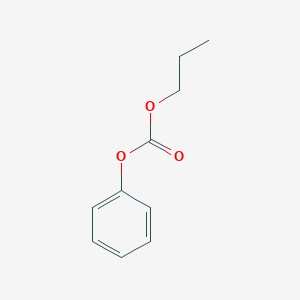
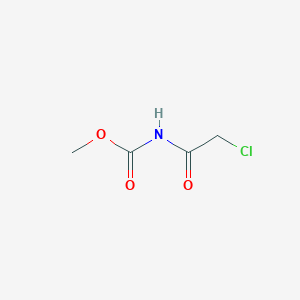
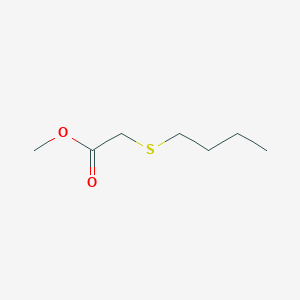

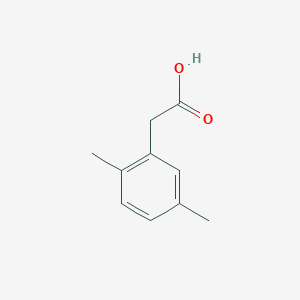
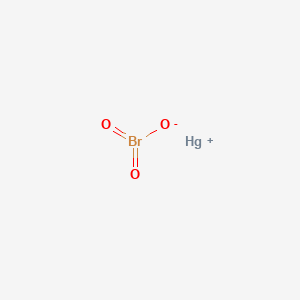
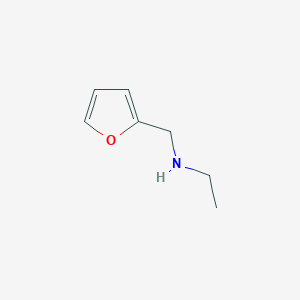

![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)
